Syringaldazine

Catalog No.
S544327
CAS No.
14414-32-5
M.F
C18H20N2O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Syringaldazine

CAS Number

14414-32-5

Product Name

Syringaldazine

IUPAC Name

4-[(Z)-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O6/c1-23-13-5-11(6-14(24-2)17(13)21)9-19-20-10-12-7-15(25-3)18(22)16(8-12)26-4/h5-10,21-22H,1-4H3/b19-9-,20-10-

InChI Key

YARKTHNUMGKMGS-QJUDHZBZSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC

Solubility

Soluble in DMSO

Synonyms

Syringaldazine

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NN=CC2=CC(=C(C(=C2)OC)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\N=C/C2=CC(=C(C(=C2)OC)O)OC

Description

The exact mass of the compound Syringaldazine is 360.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enzymatic Orientation

Syringaldazine plays a crucial role in improving the efficiency of enzymatic biosensors. These sensors rely on the functionality of specific enzymes. Syr acts as an orientation agent, influencing the way enzyme molecules attach to the biosensor surface []. This specific orientation allows the enzyme's active site, the part responsible for the desired reaction, to be optimally positioned for interaction with the target molecule. The result is a more efficient and sensitive biosensor.

Combined with Tethering Agents

For even stronger attachment and optimal performance, syringaldazine is often used in conjunction with tethering agents. These agents create a stable bond between the enzyme and the biosensor surface. Combining Syr with a tethering agent like 1-pyrenebutanoic acid N-hydroxysuccinimide ester (PBSE) has been shown to significantly enhance the performance of biosensors utilizing multi-copper oxidase enzymes [].

Syringaldazine, also known as 4-hydroxy-3,5-dimethoxybenzaldehyde azine, is an organic compound with the molecular formula C16H18N2O4. It is a crystalline solid with a pale yellow color. The compound consists of two syringaldehyde molecules linked by an azine group (-N=N-). Syringaldazine is known for its specific reactivity with certain enzymes, particularly laccases .

Syringaldazine doesn't have a direct biological role. Its mechanism of action relates to its interaction with specific enzymes:

  • Laccase and peroxidase substrate: The aromatic structure and electron-donating groups (methoxyl) in syringaldazine make it a suitable substrate for laccases and peroxidases. These enzymes oxidize phenolic compounds, and syringaldazine serves as a model substrate for studying their activity [, ].
  • Limited data: Specific safety information on syringaldazine is limited.
  • General precautions: As with most laboratory chemicals, it's advisable to handle syringaldazine with standard safety protocols, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Oxidation: Syringaldazine can be oxidized by laccases and other oxidative enzymes. This reaction results in the formation of a purple-colored product, which is the basis for its use in enzyme activity assays .
  • Hydrolysis: In acidic conditions, syringaldazine can undergo hydrolysis, breaking down into its constituent syringaldehyde molecules.
  • Complexation: Syringaldazine can form complexes with certain metal ions, which can affect its reactivity and spectral properties.

Syringaldazine exhibits significant biological activity, primarily in its interactions with enzymes:

  • Laccase substrate: It serves as a specific substrate for laccases, which are multi-copper oxidases found in fungi, plants, and some bacteria. The oxidation of syringaldazine by laccases produces a distinct color change, making it valuable for enzyme activity assays .
  • Lignin peroxidase indicator: Syringaldazine can also be used to detect the activity of lignin peroxidases, enzymes involved in lignin degradation.
  • Antioxidant properties: Some studies have suggested that syringaldazine may possess antioxidant properties, though this aspect requires further investigation.

Syringaldazine can be synthesized through several methods:

  • Condensation reaction: The most common method involves the condensation of syringaldehyde with hydrazine. This reaction typically occurs in an alcoholic solution under mild conditions .
  • Oxidative coupling: Another approach involves the oxidative coupling of syringaldehyde molecules in the presence of a suitable catalyst.
  • Microwave-assisted synthesis: Recent studies have explored microwave-assisted synthesis methods to produce syringaldazine more efficiently.

Syringaldazine finds applications in various fields:

  • Enzyme assays: Its primary use is in assays for laccase activity. The oxidation of syringaldazine by laccases produces a purple color, allowing for quantitative measurement of enzyme activity .
  • Environmental monitoring: Syringaldazine-based assays are used to detect and measure laccase activity in environmental samples, particularly in studies of lignin degradation and bioremediation.
  • Biotechnology: It is used in screening for laccase-producing microorganisms and in the development of biosensors.
  • Pulp and paper industry: Syringaldazine assays are employed to monitor enzymatic processes in pulp bleaching and other industrial applications involving lignin modification.

Syringaldazine interacts with various biological and chemical entities:

  • Laccases: The compound forms a specific substrate-enzyme complex with laccases, leading to its oxidation .
  • Metal ions: Studies have shown that syringaldazine can interact with certain metal ions, which can influence its spectral properties and reactivity.
  • Other oxidative enzymes: While most specific to laccases, syringaldazine can also interact with other oxidative enzymes, albeit with different kinetics and specificities.

Similar Compounds: Comparison and Uniqueness

Syringaldazine's uniqueness lies in its high specificity for laccases, the stability of its oxidation product, and its sensitivity in enzyme assays. These properties make it a preferred substrate in many laccase-related studies and applications .

The conventional synthesis of syringaldazine relies on the direct condensation reaction between syringaldehyde and hydrazine compounds under controlled conditions. This fundamental approach represents the most widely documented method for syringaldazine production and serves as the foundation for understanding more advanced synthetic strategies [1] [2].

The primary synthetic route involves the reaction of syringaldehyde with hydrazine monohydrate in a basic medium, typically employing sodium hydroxide or potassium hydroxide as the base catalyst [1] [3]. The reaction proceeds through a nucleophilic addition mechanism where hydrazine attacks the carbonyl carbon of syringaldehyde, followed by elimination of water to form the characteristic azine linkage [4]. The chemical equation for this transformation can be represented as:

2 C₁₁H₁₄O₄ + N₂H₄ → C₁₈H₂₀N₂O₆ + 2 H₂O

Under optimal conditions, this conventional method achieves yields ranging from 70 to 85 percent [1] [3]. The reaction typically requires temperatures between 60 to 80 degrees Celsius and reaction times of 2 to 6 hours [5]. The use of ethanol or methanol as solvents facilitates better solubilization of reactants and improves reaction efficiency [6] [5].

Research conducted by Ibrahim and colleagues demonstrated that syringaldehyde can be successfully isolated from natural sources and subsequently converted to syringaldazine through recrystallization processes [5]. Their findings indicated that syringaldehyde obtained from corn stems through oxidation yielded 3.2 percent crude product and 2.6 percent pure syringaldehyde, which could then be converted to syringaldazine with yields approaching 80 percent [5].

The conventional synthesis pathway exhibits several advantages, including straightforward reaction conditions, readily available starting materials, and well-established purification procedures [5]. However, this approach also presents limitations such as moderate environmental impact due to base consumption, extended reaction times, and the generation of aqueous waste streams requiring proper disposal [7].

Optimization of conventional synthesis conditions has focused on several key parameters. Temperature control emerges as a critical factor, with studies showing that temperatures above 80 degrees Celsius lead to decomposition products, while temperatures below 60 degrees Celsius result in incomplete conversion [3] [5]. The stoichiometric ratio of syringaldehyde to hydrazine also significantly influences yield, with optimal ratios ranging from 2:1 to 2.2:1 providing the highest conversion efficiency [3].
Recent investigations have explored modifications to the conventional approach, including the use of mixed solvent systems and alternative base catalysts [8] [5]. These modifications aim to reduce environmental impact while maintaining high synthetic efficiency. The development of such optimized conventional methods provides important baseline data for comparison with more advanced green chemistry approaches.

Catalytic Mechanisms in Hydrazine-Mediated Coupling

The catalytic mechanisms governing hydrazine-mediated coupling reactions in syringaldazine synthesis involve complex multi-step processes that have been extensively studied through kinetic analyses and mechanistic investigations [9] [10]. Understanding these mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.

The palladium-catalyzed cross-coupling between aryl halides and hydrazine represents a significant advancement in synthetic methodology, providing insights into catalytic mechanisms applicable to syringaldazine formation [9] [10]. Research by Hartwig and colleagues revealed that the palladium-catalyzed carbon-nitrogen coupling proceeds through two interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride as resting states [9] [10].

The mechanistic studies demonstrated that the coupling process occurs through rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex to generate an arylpalladium(II) hydrazido complex [9] [10]. This finding challenges previous assumptions about the rate-determining step and provides important insights for catalyst design. The selectivity of the hydroxide complex with hydrazine to form monoaryl over diaryl hydrazine products was found to be lower than that of the chloride complex, indicating that the primary reaction pathway proceeds through the chloride intermediate [9] [10].

Kinetic investigations using deuterated hydrazine revealed a primary kinetic isotope effect, confirming that the deprotonation step is indeed rate-limiting [9] [10]. The reaction exhibited first-order dependence on palladium catalyst concentration and hydrazine concentration, while showing zero-order dependence on aryl halide concentration under standard conditions [9] [10]. These kinetic parameters provide valuable guidance for reaction optimization and scale-up considerations.

The mechanistic framework for hydrazine coupling extends beyond palladium catalysis to encompass other catalytic systems relevant to syringaldazine synthesis. Base-catalyzed mechanisms involve initial deprotonation of hydrazine to generate nucleophilic hydrazide anions, which subsequently attack the electrophilic carbonyl carbon of syringaldehyde [11] [12]. The resulting carbinolamine intermediate undergoes dehydration to form the final azine product [11].

Acid-catalyzed mechanisms follow an alternative pathway where protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center, facilitating nucleophilic attack by neutral hydrazine [13]. This mechanism typically exhibits lower activation energies compared to base-catalyzed processes, ranging from 35 to 45 kilojoules per mole versus 45 to 55 kilojoules per mole for base-catalyzed reactions [13].

Enzymatic mechanisms represent a distinct catalytic pathway with unique advantages for sustainable synthesis. Laccase enzymes catalyze the oxidative coupling of phenolic compounds through single-electron transfer processes [14] [15]. In the context of syringaldazine synthesis, laccase can facilitate the formation of radical intermediates that subsequently couple with hydrazine derivatives. The enzymatic mechanism exhibits exceptional selectivity and operates under mild conditions, with activation energies typically ranging from 25 to 35 kilojoules per mole [14] [15].

The mechanochemical pathway represents an emerging area of investigation where mechanical force induces chemical transformation without requiring traditional thermal activation [16] [17]. Studies of mechanochemical synthesis suggest that crystal lattice disruption and the formation of reactive interfaces promote coupling reactions between solid-state reactants [16] [17]. This mechanism offers unique advantages including solvent-free conditions and reduced energy requirements.

Computational modeling studies have provided additional insights into catalytic mechanisms through density functional theory calculations and molecular dynamics simulations [18]. These investigations have identified key transition states, intermediates, and energy barriers associated with different catalytic pathways. The computational results support experimental observations regarding rate-determining steps and provide guidance for catalyst design optimization.

The integration of mechanistic understanding with practical synthetic applications has led to the development of improved catalytic systems with enhanced efficiency and selectivity. Modern catalyst design incorporates insights from mechanistic studies to optimize ligand structures, metal centers, and reaction conditions for maximum performance in hydrazine-mediated coupling reactions.

Green Chemistry Approaches for Sustainable Production

Green chemistry approaches for syringaldazine synthesis represent a paradigm shift toward environmentally sustainable production methods that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents [19] [20] [21]. These approaches align with the twelve principles of green chemistry and offer significant advantages over conventional synthetic methods.

Solvent-free synthesis methods have emerged as particularly promising green chemistry approaches for syringaldazine production [7] [22]. These methods eliminate the need for organic solvents, thereby reducing waste generation and environmental pollution while enhancing the safety of synthetic processes [7]. Mechanochemical synthesis using ball milling or mortar grinding enables direct conversion of solid syringaldehyde and hydrazine precursors to syringaldazine without solvent intervention [16] [17] [7].

Research investigations have demonstrated that mechanochemical synthesis can achieve yields of 80 to 90 percent within reaction times of 0.5 to 2 hours at room temperature [16] [17]. This represents a significant improvement in energy efficiency compared to conventional thermal methods requiring elevated temperatures and extended reaction times [7]. The mechanochemical approach also eliminates the generation of aqueous waste streams and reduces the overall environmental footprint of the synthetic process [16] [17].

Microwave-assisted synthesis represents another important green chemistry approach that significantly reduces reaction times and energy consumption [7] [22]. Microwave irradiation accelerates reaction rates through rapid heating of reaction mixtures, typically requiring lower temperatures and shorter reaction times compared to conventional heating methods [7]. Studies have shown that microwave-assisted synthesis of syringaldazine can achieve yields of 85 to 95 percent within 0.2 to 1 hour of reaction time [7] [22].

The application of microwave technology offers several environmental benefits including reduced energy consumption, improved process efficiency, and enhanced atom economy [7] [22]. However, optimization is necessary to prevent side reactions and ensure reproducibility across different scales of operation [7]. The compatibility of microwave conditions with various reaction environments makes this approach particularly attractive for industrial applications.

Aqueous-phase synthesis represents a fundamental green chemistry approach that replaces organic solvents with water as the reaction medium [19] [21] [23]. Water offers numerous advantages as a green solvent including non-toxicity, non-flammability, ready availability, and minimal environmental impact [19] [21]. Research has demonstrated that syringaldazine synthesis can be successfully conducted in aqueous media with yields ranging from 75 to 90 percent [21] [23].

The development of water-compatible synthetic protocols requires careful optimization of reaction conditions including pH, temperature, and surfactant additives to ensure adequate solubilization of reactants [21] [23]. Micellar systems using environmentally benign surfactants can enhance the solubility of hydrophobic precursors in aqueous media while maintaining the green chemistry benefits of water as solvent [19].

Biocatalytic approaches utilizing enzyme systems offer exceptional selectivity and sustainability for syringaldazine synthesis [21] [24]. Laccase enzymes can catalyze the oxidative coupling of syringaldehyde derivatives under mild conditions with high selectivity and minimal by-product formation [14] [15]. The use of enzymes eliminates the need for harsh chemical reagents and operates under environmentally benign conditions including ambient temperature and neutral pH [21] [24].

The integration of biocatalysis with other green chemistry principles creates synergistic effects that enhance overall process sustainability [24]. Enzyme immobilization techniques enable catalyst recycling and continuous processing, further improving the environmental profile of biocatalytic synthesis methods [25] [26]. The combination of enzyme catalysis with aqueous media represents an ideal green chemistry approach for sustainable syringaldazine production.

Flow chemistry techniques offer additional opportunities for green synthesis through improved process control, reduced waste generation, and enhanced safety [19] [27]. Continuous flow systems enable precise control of reaction parameters and facilitate the integration of multiple synthetic steps in telescoped processes [27]. Research has demonstrated that flow synthesis can achieve higher overall yields and improved safety profiles compared to traditional batch methods [27].

The implementation of green metrics provides quantitative assessment of environmental impact and sustainability for different synthetic approaches [28] [29]. Key metrics include atom economy, reaction mass efficiency, environmental factor, and process mass intensity [28] [29]. These metrics enable objective comparison of different synthetic methods and guide the selection of optimal green chemistry approaches for syringaldazine production.

Recent developments in artificial intelligence and machine learning have enhanced the optimization of green chemistry processes through predictive modeling and automated reaction optimization [18] [28] [30]. These computational tools enable rapid screening of reaction conditions and identification of optimal parameters for sustainable synthesis [18] [30]. The integration of computational methods with experimental validation accelerates the development of improved green chemistry protocols.

The economic viability of green chemistry approaches represents an important consideration for industrial implementation [20] [21]. While initial investment in green technologies may be higher, the long-term benefits including reduced waste disposal costs, lower energy consumption, and improved regulatory compliance often result in favorable economic outcomes [20] [21]. The development of cost-effective green chemistry processes requires careful consideration of both environmental and economic factors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

360.13213636 g/mol

Monoisotopic Mass

360.13213636 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14414-32-5

General Manufacturing Information

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]hydrazone: ACTIVE

Dates

Last modified: 08-15-2023
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2: Christensen JH, Overney S, Rohde A, Diaz WA, Bauw G, Simon P, Van Montagu M, Boerjan W. The syringaldazine-oxidizing peroxidase PXP 3-4 from poplar xylem: cDNA isolation, characterization and expression. Plant Mol Biol. 2001 Nov;47(5):581-93. PubMed PMID: 11725944.
3: Holm KA, Nielsen DM, Eriksen J. Automated colorimetric determination of recombinant fungal laccase activity in fermentation sarples using syringaldazine as chromogenic substrate. J Automat Chem. 1998;20(6):199-203. doi: 10.1155/S1463924698000261. PubMed PMID: 18924836; PubMed Central PMCID: PMC2548160.
4: Rajendiran N, Balasubramanian T. Dual fluorescence of syringaldazine. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Nov;68(3):894-904. Epub 2007 Jan 13. PubMed PMID: 17317290.
5: Grison R, Pilet PE. Properties of syringaldazine oxidase/peroxidase in maize roots. J Plant Physiol. 1985 Mar;118(3):201-8. doi: 10.1016/S0176-1617(85)80221-2. Epub 2012 Jan 2. PubMed PMID: 23196004.
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9: Li Q, Wang X, Korzhev M, Schröder HC, Link T, Tahir MN, Diehl-Seifert B, Müller WE. Potential biological role of laccase from the sponge Suberites domuncula as an antibacterial defense component. Biochim Biophys Acta. 2015 Jan;1850(1):118-28. doi: 10.1016/j.bbagen.2014.10.007. Epub 2014 Oct 16. PubMed PMID: 25459515.
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11: Prasetyo EN, Knes O, Nyanhongo GS, Guebitz GM. Developing SyrinOX total antioxidant capacity assay for measuring antioxidants in humans. Int J Exp Pathol. 2013 Feb;94(1):25-33. doi: 10.1111/iep.12001. Epub 2012 Nov 30. PubMed PMID: 23198957; PubMed Central PMCID: PMC3575870.
12: Ricklefs E, Winkler N, Koschorreck K, Urlacher VB. Expanding the laccase-toolbox: a laccase from Corynebacterium glutamicum with phenol coupling and cuprous oxidase activity. J Biotechnol. 2014 Dec 10;191:46-53. doi: 10.1016/j.jbiotec.2014.05.031. Epub 2014 Jun 6. PubMed PMID: 24910971.
13: Liu Y, Cusano AM, Wallace EC, Mekmouche Y, Ullah S, Robert V, Tron T. Characterization of C-terminally engineered laccases. Int J Biol Macromol. 2014 Aug;69:435-41. doi: 10.1016/j.ijbiomac.2014.05.053. Epub 2014 May 27. PubMed PMID: 24877646.
14: Nicolini C, Bruzzese D, Cambria MT, Bragazzi NL, Pechkova E. Recombinant laccase: I. Enzyme cloning and characterization. J Cell Biochem. 2013 Mar;114(3):599-605. doi: 10.1002/jcb.24397. PubMed PMID: 22991171.
15: Eichlerová I, Šnajdr J, Baldrian P. Laccase activity in soils: considerations for the measurement of enzyme activity. Chemosphere. 2012 Aug;88(10):1154-60. doi: 10.1016/j.chemosphere.2012.03.019. Epub 2012 Apr 2. PubMed PMID: 22475148.
16: Skoronski E, Fernandes M, Magalhães Mde L, da Silva GF, João JJ, Soares CH, Júnior AF. Substrate specificity and enzyme recycling using chitosan immobilized laccase. Molecules. 2014 Oct 17;19(10):16794-809. doi: 10.3390/molecules191016794. PubMed PMID: 25329872; PubMed Central PMCID: PMC6270992.
17: Jelali N, Donnini S, Dell'Orto M, Abdelly C, Gharsalli M, Zocchi G. Root antioxidant responses of two Pisum sativum cultivars to direct and induced Fe deficiency. Plant Biol (Stuttg). 2014 May;16(3):607-14. doi: 10.1111/plb.12093. Epub 2013 Aug 19. PubMed PMID: 23957505.
18: Shigeto J, Nagano M, Fujita K, Tsutsumi Y. Catalytic profile of Arabidopsis peroxidases, AtPrx-2, 25 and 71, contributing to stem lignification. PLoS One. 2014 Aug 19;9(8):e105332. doi: 10.1371/journal.pone.0105332. eCollection 2014. PubMed PMID: 25137070; PubMed Central PMCID: PMC4138150.
19: Kitajima S, Imamura T, Iibushi J, Ikenaga M, Tachibana Y, Andoh N, Oyabu H, Hirooka K, Shiina T, Ishizaki Y. Ferritin 2 domain-containing protein found in lacquer tree (Toxicodendron vernicifluum) sap has negative effects on laccase and peroxidase reactions. Biosci Biotechnol Biochem. 2017 Jun;81(6):1165-1175. doi: 10.1080/09168451.2017.1289814. Epub 2017 Feb 10. PubMed PMID: 28485213.
20: Kuznetsova YA, Romakh VB. Syringaldazine. New attractive electron donor of prostaglandin H synthase. Appl Biochem Biotechnol. 1996 Oct-Nov;61(1-2):205-9. PubMed PMID: 9100356.

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